2-amino-5-bromo-6-phenyl-1H-pyrimidin-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Bropirimine can be synthesized through various chemical reactions. One common method involves the reaction of 2-amino-5-bromo-4-hydroxy-6-phenylpyrimidine with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Bropirimine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Bropirimine undergoes various chemical reactions, including:
Oxidation: Bropirimine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in Bropirimine.
Substitution: Substitution reactions can introduce new functional groups into the Bropirimine molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine compounds .
Scientific Research Applications
Bropirimine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying chemical reactions.
Biology: Investigated for its immunomodulatory effects and potential to modulate immune responses.
Medicine: Explored for its antitumor activity and potential use in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Bropirimine exerts its effects through several mechanisms:
Immunomodulation: It modulates the immune system by interacting with specific receptors on immune cells.
Antitumor Activity: Bropirimine induces apoptosis (programmed cell death) in cancer cells by activating specific molecular pathways.
Molecular Targets: The compound targets various proteins and enzymes involved in immune responses and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine: A closely related compound with similar chemical structure.
2-Amino-5-bromo-6-phenyl-1H-pyrimidin-4-one: Another similar compound with comparable properties.
Uniqueness
Bropirimine is unique due to its specific combination of immunomodulatory and antitumor activities. Its ability to modulate the immune system and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-5-bromo-6-phenyl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-8(6-4-2-1-3-5-6)13-10(12)14-9(7)15/h1-5H,(H3,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUUIPMOFZIWIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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